

Cyclo(Gly-His) fundamental properties and characteristics

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Compound of Interest

Compound Name: Cyclo(Gly-His)

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Cyclo(Gly-His): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-His), a cyclic dipeptide composed of glycine and histidine, is a molecule of significant interest in pharmaceutical and biochemical research. Possessing a unique and stable 2,5-diketopiperazine ring structure, it exhibits a range of biological activities, including anticancer, antithrombotic, and cardiovascular effects. This technical guide provides an in-depth overview of the fundamental properties, biological characteristics, and relevant experimental methodologies associated with **Cyclo(Gly-His)**. The information is presented to support further research and development efforts targeting this promising bioactive compound.

Core Properties and Characteristics

Cyclo(Gly-His) is a white solid with a molecular formula of $C_8H_{10}N_4O_2$ and a molecular weight of 194.19 g/mol. [1][2] Its cyclic structure confers greater stability compared to its linear dipeptide counterpart, enhancing its potential as a therapeutic agent. [3]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclo(Gly-His)** is presented in Table 1. While a specific melting point has not been definitively reported in the literature reviewed, its solid appearance at room temperature is consistently noted. Solubility data is not extensively quantified in available literature, but it is known to be soluble in water and polar organic solvents.

Table 1: Physicochemical Properties of **Cyclo(Gly-His)**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	[1][2]
Molecular Weight	194.19 g/mol	[1][2]
Appearance	White solid	[4]
CAS Number	15266-88-3	[4]
Purity (typical)	≥ 98% (by NMR)	[4]
Storage Conditions	0-8°C	[4]

Biological Activities and Mechanisms of Action

Cyclo(Gly-His) has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for drug development in oncology, hematology, and cardiology.

Anticancer Activity

Cyclo(Gly-His) has shown cytotoxic effects against various cancer cell lines. Notably, it inhibits the growth of MCF-7 breast cancer cells.[5][6] The half-maximal inhibitory concentration (IC₅₀) for its cytotoxic activity against HeLa and MCF-7 cells has been determined, as detailed in Table 2.

Antithrombotic Activity

The compound exhibits antithrombotic properties by inhibiting thrombin-induced platelet aggregation.[6] This activity suggests its potential as a novel agent for the prevention or treatment of thrombotic disorders. The IC₅₀ value for this inhibitory effect is provided in Table 2.

Cardiovascular Effects

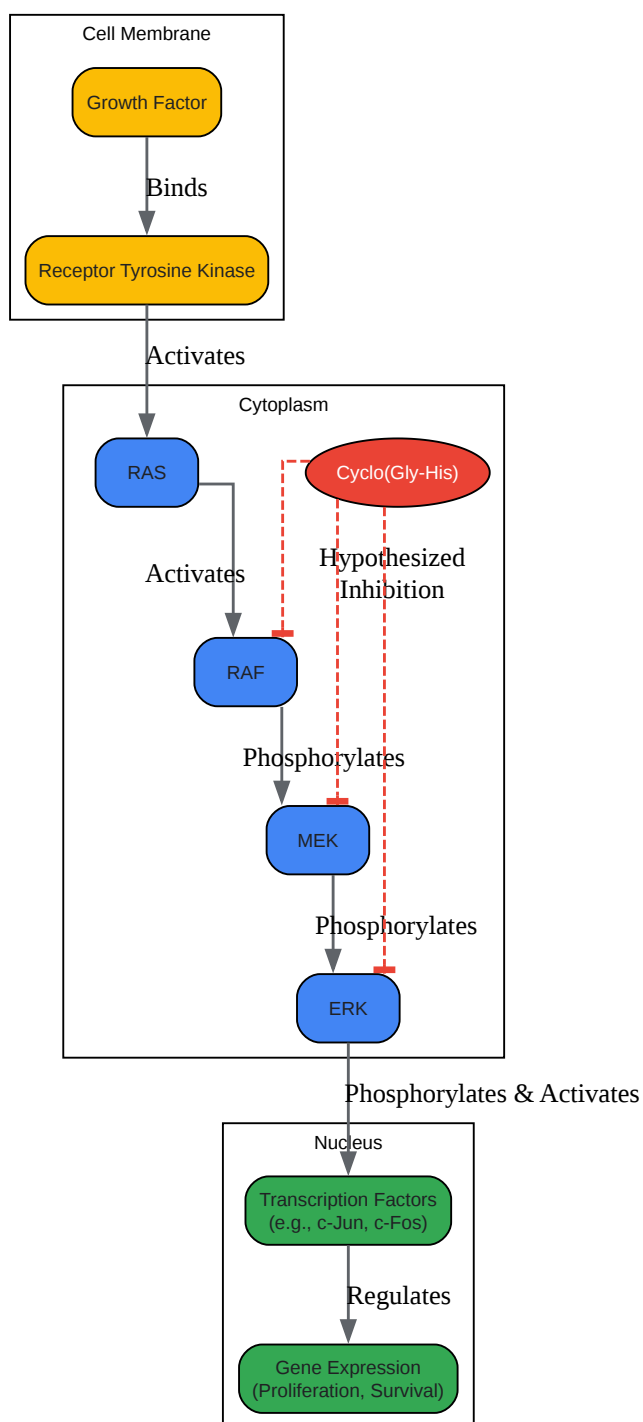
At a concentration of 100 μ M, **Cyclo(Gly-His)** has been observed to cause a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts.[6] The precise signaling pathway underlying these cardiovascular effects is still under investigation.

Table 2: Quantitative Biological Activity of **Cyclo(Gly-His)**

Biological Activity	Cell Line/Target	IC ₅₀ Value	Source(s)
Cytotoxicity	HeLa	1.699 mM	[1]
Cytotoxicity	MCF-7	0.358 mM	[1]
Antithrombotic	Thrombin-induced platelet aggregation	0.0662 mM	[6]

Potential Signaling Pathway Involvement

While the exact signaling pathways modulated by **Cyclo(Gly-His)** are not yet fully elucidated, some evidence suggests a potential role in the inhibition of the Extracellular signal-regulated kinase (ERK) pathway.[3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs. The proposed, yet unconfirmed, inhibitory effect of **Cyclo(Gly-His)** on the ERK pathway is depicted in the following diagram. Further research, such as western blot analysis of phosphorylated ERK levels upon treatment with **Cyclo(Gly-His)**, is required to validate this hypothesis.



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Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by **Cyclo(Gly-His)**.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and biological evaluation of **Cyclo(Gly-His)**.

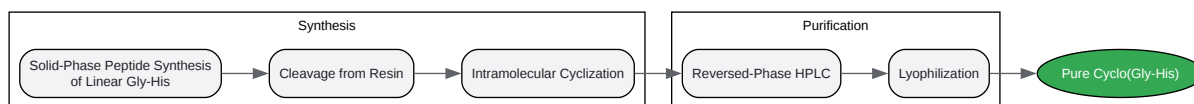
Synthesis and Purification

Cyclo(Gly-His) is typically synthesized from its linear dipeptide precursor, Gly-His. The following protocols describe a general approach for its synthesis and subsequent purification.

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be employed.

- **Resin Preparation:** Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF).
- **First Amino Acid Coupling:** Couple Fmoc-His(Trt)-OH to the resin using a coupling agent such as diisopropylethylamine (DIPEA).
- **Fmoc Deprotection:** Remove the Fmoc group using a solution of piperidine in DMF.
- **Second Amino Acid Coupling:** Couple Fmoc-Gly-OH to the deprotected N-terminus of histidine using a coupling agent like HBTU/HOBt.
- **Cleavage from Resin:** Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water).
- **Precipitation and Lyophilization:** Precipitate the linear dipeptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
- **Dissolution:** Dissolve the crude linear Gly-His in a suitable solvent (e.g., a mixture of dichloromethane and methanol).
- **Cyclization Reaction:** Add a coupling reagent (e.g., diphenyl phosphoryl azide (DPPA)) and a base (e.g., sodium bicarbonate) to the solution. Stir the reaction mixture at room temperature for several hours to facilitate intramolecular cyclization.
- **Work-up:** After the reaction is complete, filter the solution and evaporate the solvent under reduced pressure.

- Column: Utilize a reversed-phase C18 column.
- Mobile Phase: Employ a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Gradient: A typical gradient might be 5-95% Solvent B over 30 minutes.
- Detection: Monitor the elution at 220 nm.
- Fraction Collection and Lyophilization: Collect the fractions containing the purified **Cyclo(Gly-His)** and lyophilize to obtain the final product as a white solid.



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General workflow for the synthesis and purification of **Cyclo(Gly-His)**.

Biological Assays

This assay determines the cytotoxic effect of **Cyclo(Gly-His)** on cancer cells (e.g., MCF-7).

- Cell Seeding: Seed MCF-7 cells in a 96-well plate and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Cyclo(Gly-His)** and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay measures the ability of **Cyclo(Gly-His)** to inhibit platelet aggregation.

- **Platelet-Rich Plasma (PRP) Preparation:** Obtain PRP from fresh human blood by centrifugation.
- **Incubation:** Incubate PRP with different concentrations of **Cyclo(Gly-His)** or a vehicle control.
- **Induction of Aggregation:** Add thrombin to induce platelet aggregation.
- **Aggregation Monitoring:** Monitor the change in light transmittance using a platelet aggregometer.
- **Data Analysis:** Calculate the percentage of inhibition of platelet aggregation and determine the IC₅₀ value.

Conclusion

Cyclo(Gly-His) is a cyclic dipeptide with a compelling profile of biological activities, including anticancer and antithrombotic effects. Its inherent stability makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its study. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its interaction with cellular signaling pathways such as the MAPK/ERK cascade, and further exploring its therapeutic potential in preclinical and clinical settings.

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